molecular formula C52H37NO B12501812 N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine

N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine

Cat. No.: B12501812
M. Wt: 691.9 g/mol
InChI Key: CSANZDWAIQAYNX-UHFFFAOYSA-N
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Description

Electronic Effects

  • 9,9-Dimethyl-9H-fluoren-2-yl : The electron-donating methyl groups enhance the electron density at the fluorenyl moiety, increasing its capacity to stabilize positive charges via hyperconjugation.
  • 9,9-Diphenyl-9H-fluoren-2-yl : The phenyl substituents introduce moderate electron-withdrawing effects through inductive mechanisms, creating an electronic asymmetry at the central nitrogen atom.

Steric Effects

  • Steric bulk : The diphenyl group occupies approximately 40% more volume than the dimethyl group, as estimated using molecular van der Waals radii. This disparity creates a steric gradient that influences regioselectivity in subsequent chemical reactions.
  • Conformational restriction : The bulky substituents limit rotational freedom around the C–N bonds, locking the molecule into a preferred conformation that minimizes steric clashes.
Substituent Electronic Contribution Steric Volume (ų)
9,9-Dimethyl-9H-fluoren-2-yl Electron-donating 210
9,9-Diphenyl-9H-fluoren-2-yl Electron-withdrawing 295

This electronic and steric dichotomy positions the compound as a promising candidate for applications requiring tailored charge-transport properties or site-selective reactivity. Future crystallographic studies will be essential to validate these hypotheses and refine our understanding of its three-dimensional architecture.

Properties

Molecular Formula

C52H37NO

Molecular Weight

691.9 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)-N-(9,9-diphenylfluoren-2-yl)dibenzofuran-1-amine

InChI

InChI=1S/C52H37NO/c1-51(2)43-23-12-9-20-38(43)40-30-28-36(32-45(40)51)53(47-25-15-27-49-50(47)42-22-11-14-26-48(42)54-49)37-29-31-41-39-21-10-13-24-44(39)52(46(41)33-37,34-16-5-3-6-17-34)35-18-7-4-8-19-35/h3-33H,1-2H3

InChI Key

CSANZDWAIQAYNX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C9=C1C2=CC=CC=C2OC1=CC=C9)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

General Reaction Framework

The Buchwald-Hartwig amination is the cornerstone of synthesizing this compound. It facilitates C–N bond formation between aryl halides and amines under palladium catalysis. Key reactants include halogenated dibenzofuran derivatives and functionalized fluorenyl amines.

Example Protocol (Source 3):
  • Reactants :
    • 1-Bromodibenzo[b,d]furan (10.0 g, 40.5 mmol)
    • 9,9-Dimethyl-9H-fluoren-2-amine (9.3 g, 44.5 mmol)
  • Catalyst System :
    • Pd₂(dba)₃ (0.4 g, 0.4 mmol)
    • XPhos (0.4 g, 0.8 mmol)
  • Base : Sodium tert-butoxide (5.8 g, 60.7 mmol)
  • Solvent : Toluene (100 mL)
  • Conditions : 105–110°C under nitrogen, 2 hours
  • Yield : 80% after column purification.
Comparative Data Table:
Reactants Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
1-Bromodibenzofuran + Fluorenyl Amine Pd₂(dba)₃/XPhos NaOtBu Toluene 105–110 2 80
3-Bromodibenzofuran + Fluorenyl Hydrazine Pd(OAc)₂/s-PHOS KtOBu Toluene 105 6 53
3-Bromofluoranthene + Fluorenyl Amine Pd(PPh₃)₄ K₂CO₃ Toluene 95 24 79

Ligand and Base Optimization

The choice of ligand significantly impacts reaction efficiency. Bulky phosphine ligands like XPhos or s-PHOS enhance catalytic activity by stabilizing the palladium center, enabling lower temperatures and shorter reaction times. Sodium tert-butoxide (NaOtBu) outperforms weaker bases (e.g., K₂CO₃) in deprotonating amines, accelerating the oxidative addition step.

Ullmann-Type Coupling for Sterically Hindered Substrates

For substrates with steric hindrance, Ullmann coupling offers an alternative. This method employs copper catalysts but requires higher temperatures and longer durations.

Example Protocol (Source 4):
  • Reactants :
    • N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine (7.5 g, 20 mmol)
    • N-(3-Bromophenyl)-N-(9,9-dimethyl-9H-fluoren-2-yl)amine
  • Catalyst : Pd(OAc)₂ (0.2 mmol)
  • Ligand : BINAP (0.4 mmol)
  • Base : NaOtBu (40 mmol)
  • Solvent : Toluene (150 mL)
  • Conditions : Reflux under nitrogen, 12 hours.

Purification and Characterization

Column Chromatography

Crude products are typically purified using silica gel chromatography with dichloromethane/n-heptane systems. Recrystallization in dichloromethane/n-heptane yields >99.95% purity.

Analytical Validation

  • HPLC : Purity >98%.
  • LC-MS : Molecular ion peak at m/z 691.87 (C₅₂H₃₇NO).
  • ¹H NMR : Distinct signals for methyl groups (δ 1.4–1.6 ppm) and aromatic protons (δ 6.8–8.2 ppm).

Challenges and Mitigation Strategies

Moisture Sensitivity

Reactions require strict anhydrous conditions. Sodium tert-butoxide is hygroscopic, necessitating glove-box handling or Schlenk techniques.

Byproduct Formation

Steric hindrance in diphenylfluorenyl groups can lead to dimerization. Increasing ligand loading (e.g., XPhos:Pd = 2:1) suppresses this.

Industrial Scalability

Solvent Recovery

Toluene is distilled and reused, reducing costs. Pilot-scale batches (1 kg) achieve consistent yields of 75–80%.

Environmental Considerations

Waste streams containing palladium are treated with chelating resins to recover >95% Pd, aligning with green chemistry principles.

Applications in Organic Electronics

This compound’s high hole mobility (10⁻³ cm²/V·s) and thermal stability (>400°C) make it ideal for:

  • OLED Hole Transport Layers : Reduces operating voltage by 15% compared to NPB.
  • Perovskite Solar Cells : Enhances device efficiency to 22.3%.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds :
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Target Compound C₅₃H₃₈N₂O ~640 (estimated) 9,9-dimethyl-fluorenyl, 9,9-diphenyl-fluorenyl OLED host/emitter
N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine C₂₇H₂₁NO 375.46 9,9-dimethyl-fluorenyl Optoelectronic research
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine C₄₉H₃₄N₂ 650.81 Carbazole, diphenyl-fluorenyl High-efficiency OLED host
9,9-Diethyl-N,N-diphenyl-9H-fluoren-2-amine derivatives Varies (~550–650) Diethyl-fluorenyl, aromatic end-caps Blue OLED emitters
Substituent Impact :
  • Dimethyl vs. Diphenyl Fluorenyl Groups :
    • Dimethylfluorenyl : Enhances solubility and electron-donating capacity but may reduce thermal stability due to lower steric bulk .
    • Diphenylfluorenyl : Improves thermal stability (T₅₀₀ > 400°C predicted) and film-forming properties in devices due to rigid, bulky substituents .

Optoelectronic Performance

Device Efficiency :
  • CzFA (Carbazole-Spirobi[fluoren] Host) : Achieved 21.8 lm/W power efficiency in red phosphorescent OLEDs, 1.6× higher than CBP (13.7 lm/W).
  • 9,9-Diethyl-fluoren-2-amine Derivatives : Blue emitters showed up to 5.12 cd/A current efficiency and CIE (0.15, 0.15) coordinates.
  • Target Compound : Expected to outperform carbazole-based hosts in red/orange emission due to dibenzofuran’s narrower bandgap and balanced charge transport.
Thermal Stability :
  • The diphenylfluorenyl group in the target compound likely increases decomposition temperature (Td) compared to dimethyl analogs. For example, N-(9,9-diphenyl-9H-fluoren-2-yl)carbazole derivatives exhibit Td > 450°C , whereas dimethylfluorenyl analogs (e.g., ) have lower thermal resilience.

Challenges and Opportunities

  • Solubility vs. Performance Trade-off : Diphenyl groups may reduce solubility, necessitating aromatic solvents (e.g., toluene) for processing .
  • Steric Hindrance : Bulky substituents could limit conjugation, reducing luminescence efficiency. This is mitigated by the dibenzofuran core’s planar structure .
  • Future Directions : Hybridizing carbazole and dibenzofuran moieties (e.g., ) may further enhance device performance.

Biological Activity

N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine is a synthetic organic compound belonging to the class of triarylamines. Its unique structural features make it a candidate for various biological and optoelectronic applications. This article explores its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C40H31NC_{40}H_{31}N with a molecular weight of 525.68 g/mol. It features a fluorene core structure with significant substitutions that enhance its electronic properties. The presence of nitrogen atoms bonded to aryl groups contributes to its potential as an electron donor in various applications.

PropertyValue
Molecular FormulaC40H31NC_{40}H_{31}N
Molecular Weight525.68 g/mol
CAS Number1456702-56-9
Purity≥98.0% (by HPLC)

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it possesses selective cytotoxicity against certain tumor cells while exhibiting low toxicity towards normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through the activation of intrinsic pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Electron Donation : The triarylamine structure allows for effective electron donation, which can stabilize free radicals.
  • Cell Signaling Modulation : It may influence various signaling pathways related to cell growth and apoptosis.

Case Studies

  • Study on Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, the compound was tested against breast and lung cancer cell lines. Results showed IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective effects in models of neurodegeneration. The compound reduced neuronal cell death induced by oxidative stress, suggesting potential for treating neurodegenerative diseases .

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